molecular formula C23H28N4O3S B2576345 N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1210618-09-9

N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2576345
CAS No.: 1210618-09-9
M. Wt: 440.56
InChI Key: OPLOBCBEJNSSSB-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(4-Acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a thiazole core linked to a piperazine moiety via a 2-oxoethyl bridge. The piperazine ring is substituted with a 4-acetylphenyl group, while the thiazole ring is further functionalized with a cyclopentanecarboxamide group.

Properties

IUPAC Name

N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-16(28)17-6-8-20(9-7-17)26-10-12-27(13-11-26)21(29)14-19-15-31-23(24-19)25-22(30)18-4-2-3-5-18/h6-9,15,18H,2-5,10-14H2,1H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLOBCBEJNSSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperazine ring : Commonly found in various pharmaceuticals, it enhances the pharmacokinetic properties of drugs.
  • Thiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer agents.
  • Acetylphenyl group : Contributes to the compound's lipophilicity and receptor binding affinity.
PropertyValue
Molecular FormulaC24H26N4O4S2
Molecular Weight498.6 g/mol
CAS Number921999-08-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Dopamine Receptors : The piperazine moiety allows for effective binding to dopamine receptors, which is crucial for treating central nervous system disorders like schizophrenia and Parkinson's disease.
  • Signal Transduction Pathways : The thiazole component may influence various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with piperazine rings have been evaluated for their ability to inhibit tumor cell growth.

Case Study : A derivative of a similar structure demonstrated potent antiproliferative effects against various cancer cell lines, including breast and lung cancer, highlighting the potential of this class of compounds in oncology .

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties. Research indicates that compounds containing thiazole derivatives can exhibit antibacterial and antifungal activities.

Research Findings : A study assessing the antibacterial efficacy of thiazole-containing compounds reported that these compounds significantly inhibited the growth of Gram-positive bacteria, suggesting potential applications in treating infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The lipophilic nature due to the acetylphenyl group may enhance absorption through biological membranes.
  • Metabolism : The compound may undergo hepatic metabolism, which can affect its bioavailability and efficacy.
  • Toxicity Profile : Preliminary toxicity studies indicate that while some derivatives show promising activity, they also present certain cytotoxic effects that must be carefully evaluated during drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine-thiazole hybrids reported in the literature. Below is a comparative analysis based on molecular features, synthesis, and bioactivity:

Structural Analogues

Compound Name / ID Key Structural Features Yield (%) Melting Point (°C) Notable Bioactivity Reference
N-(4-(2-(4-(4-Acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide Cyclopentanecarboxamide, 4-acetylphenyl-piperazine, thiazole-oxoethyl linker N/A N/A Hypothesized P-gp inhibition (based on structural analogy) N/A
Compound 4 (Jaeok Lee, 2013) 4-Bromophenyl-thiazole, chlorophenyl-piperazine, acetamide side chain N/A N/A P-gp inhibitor; increased paclitaxel bioavailability by 56–106.6% at 5 mg/kg dose
1e (Molecules, 2013) Urea linker, tert-butyl-hydroxybenzylidene, trifluoromethylphenyl 75.1 215–218 Antiproliferative activity (in vitro), moderate cytotoxicity
20 (Design and Discovery of Novel Thiazole Derivatives, 2023) 4-Fluorophenyl-piperazine, methoxyphenyl-thiazole N/A N/A MMP inhibition; anti-inflammatory activity
4l (Synthesis of Organic Compounds, 2018) Bis(4-fluorophenyl)methyl-piperazine, nitrobenzenesulfonamide 58 N/A Antiviral activity (anti-HIV)

Functional Comparisons

  • Pharmacokinetic Modulation : Compound 4 (Jaeok Lee) demonstrated significant P-glycoprotein (P-gp) inhibition, enhancing paclitaxel bioavailability. The acetylphenyl group in the target compound may similarly interact with P-gp, though its efficacy remains unverified .
  • Antiproliferative Activity : Urea derivatives like 1e showed moderate cytotoxicity, likely due to the trifluoromethylphenyl group’s electron-withdrawing effects. The cyclopentanecarboxamide in the target compound could offer improved metabolic stability compared to urea linkers .
  • Anti-Inflammatory Potential: Compound 20 inhibited matrix metalloproteinases (MMPs), attributed to its fluorophenyl and methoxyphenyl substituents. The acetylphenyl group in the target compound may confer analogous selectivity .

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